Cas no 16139-18-7 (Aminoguanidine hydrochloride)

Aminoguanidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- Aminoguanidine Hydrochloride
- PIMAGEDINE HYDROCHLORIDE
- HYDRAZINECARBOXIMIDAMIDE, MONOHYDROCHLORIDE
- GUANYLHYDRAZINE HYDROCHLORIDE
- GER 11
- AMINOGUANIDINIUM CHLORIDE
- carbazamidine hydrochloride
- Aminoguanidine
- Aminoguanidine Chloride
- Guanylhydrazine Chloride
- hydrochloric acid,(1:x)
- Hydrazinecarboximidamide hydrochloride
- Aminoguanidine HCl
- Pimagedine HCl
- Aminoguanidine (hydrochloride)
- Hydrazinecarboximidamide hydrochloride(1:x)
- Hydrazinecarboximidamide, hydrochloride
- Aminoguanidine monohydrochloride
- 2-aminoguanidine hydrochloride
- A2Z7G2RGAH
- Aminoguanidine hydrochloride, 98%
- Aminoguanidinehydrochloride
- Carbazamidine H
- Aminoguanidine hydrochloride
-
- MDL: MFCD00039074
- インチ: 1S/CH6N4.ClH/c2-1(3)5-4;/h4H2,(H4,2,3,5);1H
- InChIKey: UBDZFAGVPPMTIT-UHFFFAOYSA-N
- ほほえんだ: Cl[H].N([H])([H])/C(=N/N([H])[H])/N([H])[H]
計算された属性
- せいみつぶんしりょう: 110.03600
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 41.6
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 90.4
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 162-166 °C(lit.)
- PSA: 87.92000
- LogP: 1.03640
- ようかいせい: 未確定
Aminoguanidine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93365-100g |
Hydrazinecarboximidamide hydrochloride |
16139-18-7 | 95% | 100g |
¥1218.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93365-5g |
Hydrazinecarboximidamide hydrochloride |
16139-18-7 | 95% | 5g |
¥148.0 | 2023-09-05 | |
1PlusChem | 1P001SW7-25g |
1-Aminoguanidine hydrochloride |
16139-18-7 | 95% | 25g |
$63.00 | 2024-06-20 | |
1PlusChem | 1P001SW7-100g |
1-Aminoguanidine hydrochloride |
16139-18-7 | 95% | 100g |
$119.00 | 2024-06-20 | |
Alichem | A250001735-1000g |
Hydrazinecarboximidamide hydrochloride(1:x) |
16139-18-7 | 95% | 1000g |
400.00 USD | 2021-06-15 | |
Aaron | AR001T4J-25g |
1-Aminoguanidine hydrochloride |
16139-18-7 | 95% | 25g |
$19.00 | 2025-01-21 | |
1PlusChem | 1P001SW7-5g |
1-Aminoguanidine hydrochloride |
16139-18-7 | 95% | 5g |
$55.00 | 2024-06-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93365-25g |
Hydrazinecarboximidamide hydrochloride |
16139-18-7 | 95% | 25g |
¥468.0 | 2023-09-05 | |
A2B Chem LLC | AA83303-5g |
Hydrazinecarboximidamide hydrochloride(1:x) |
16139-18-7 | 95% | 5g |
$43.00 | 2024-04-20 | |
Aaron | AR001T4J-5g |
1-Aminoguanidine hydrochloride |
16139-18-7 | 95% | 5g |
$11.00 | 2025-01-21 |
Aminoguanidine hydrochloride 関連文献
-
Michael A. Malone,Agustín Costa García,Paulino Tu?ón Blanco,Malcolm R. Smyth Analyst 1993 118 649
-
2. Revitalizing antifolates through understanding mechanisms that govern susceptibility and resistanceShannon Lynn Kordus,Anthony David Baughn Med. Chem. Commun. 2019 10 880
-
Vítor Yang,Maria Jo?o Gouveia,Joana Santos,Beate Koksch,Irina Amorim,Fátima G?rtner,Nuno Vale RSC Med. Chem. 2020 11 646
-
Mohammad Navid Soltani Rad,Somayeh Behrouz,Saleh Aghajani,Marzieh Behrouz,Elham Zarenezhad,Ali Ghanbariasad RSC Adv. 2023 13 3056
-
5. Protonated pteridine and flavin analogues acting as efficient and substrate-selective photocatalysts in the oxidation of benzyl alcohol derivatives by oxygenShunichi Fukuzumi,Kumiko Tanii,Toshio Tanaka J. Chem. Soc. Chem. Commun. 1989 816
-
Atsushi Ikeda,Yu Totsuka,Kazuyuki Nobusawa,Jun-ichi Kikuchi J. Mater. Chem. 2009 19 5785
-
Yue Zhang,Huihua Qu,Huibin Feng,Xueqian Wang,Wenchao Shan,Wenhao Zeng,Qingguo Wang,Yan Zhao Anal. Methods 2015 7 4583
-
Adrien Albert Q. Rev. Chem. Soc. 1952 6 197
-
Yue Zhang,Baoping Qu,Gaofeng Qin,Shuchen Liu,Hui Kong,Qingguo Wang,Huihua Qu,Yan Zhao Anal. Methods 2016 8 987
-
Mohammad Navid Soltani Rad,Somayeh Behrouz,Kiana Shahbazkhani,Marzieh Behrouz,Elham Zarenezhad,Ali Ghanbariasad RSC Adv. 2023 13 24656
Aminoguanidine hydrochlorideに関する追加情報
Aminoguanidine Hydrochloride (CAS No. 16139-18-7): A Multifunctional Compound with Diverse Applications in Chemical Biology and Medicine
The compound Aminoguanidine hydrochloride, identified by the CAS registry number 16139-18-7, has emerged as a pivotal molecule in chemical biology and pharmaceutical research. This guanidine derivative exhibits unique chemical properties that enable its exploration across multiple therapeutic areas, from diabetes-related complications to oncology. Structurally characterized by a substituted guanidine moiety, it demonstrates remarkable stability under physiological conditions, making it amenable to both in vitro and in vivo studies. Recent advancements in synthetic methodologies have further refined its production, enhancing its accessibility for large-scale investigations.
One of the most extensively studied applications of Aminoguanidine hydrochloride revolves around its role as an inhibitor of advanced glycation end products (AGEs). AGEs are implicated in the pathogenesis of diabetic complications such as nephropathy and retinopathy. Preclinical studies published in 2023 demonstrated that this compound suppresses the formation of AGEs by targeting the Maillard reaction pathway, thereby mitigating oxidative stress and inflammation in diabetic models. Notably, a structure-activity relationship (SAR) analysis highlighted the critical contribution of the guanidine group to this mechanism, offering insights for future drug design.
Inflammation modulation represents another frontier for this compound's utility. Research from 2024 revealed its ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cultures, suggesting potential applications in autoimmune diseases. The compound's dual action—simultaneously reducing NF-κB activation and enhancing antioxidant enzyme expression—was validated through proteomic profiling, underscoring its multifaceted pharmacological profile. These findings align with emerging trends emphasizing multitarget therapies for complex inflammatory conditions.
Ongoing investigations into Aminoguanidine hydrochloride's anticancer properties have unveiled promising outcomes. In a 2023 study on pancreatic cancer cell lines, it induced apoptosis via mitochondrial dysfunction while synergizing with gemcitabine to enhance therapeutic efficacy. Its ability to disrupt hypoxia-inducible factor (HIF)-1α signaling pathways was particularly notable, providing a mechanistic basis for its use in hypoxic tumor microenvironments. Researchers are now exploring nanoparticle formulations to improve its bioavailability while minimizing off-target effects.
Synthetic chemists continue optimizing the production of this compound through green chemistry approaches. A 2024 report described a solvent-free synthesis route using microwave-assisted solid-phase chemistry, achieving >95% purity with reduced environmental impact compared to traditional methods. Such advancements address scalability concerns while maintaining compliance with current Good Manufacturing Practices (cGMP), paving the way for clinical trials.
Clinical translation remains an active area of research despite challenges related to pharmacokinetics. Phase I/II trials completed in 2024 demonstrated tolerability at doses up to 50 mg/kg/day when administered intravenously, though hepatic metabolism pathways require further characterization. Pharmacogenomics studies are now investigating genetic markers predictive of response variability, aiming to personalize treatment regimens.
The compound's utility extends beyond therapeutics into basic research tools. Its ability to modulate protein glycation has made it indispensable for studying age-related protein damage mechanisms. Recent cryo-electron microscopy studies using Aminoguanidine hydrochloride-treated samples provided unprecedented insights into AGE-induced structural changes in collagen fibers, advancing our understanding of tissue aging processes.
In conclusion, Aminoguanidine hydrochloride (CAS No. 16139-18-7) stands at the intersection of chemical innovation and biomedical discovery. Its evolving applications—from diabetes management to cancer therapy—reflect both its inherent molecular versatility and ongoing scientific progress in medicinal chemistry strategies.
16139-18-7 (Aminoguanidine hydrochloride) 関連製品
- 23256-50-0(Guanabenz acetate)
- 2149-70-4(Nω-Nitro-L-arginine)
- 36062-19-8(N,N'-Diaminoguanidine Monohydrochloride)
- 1937-19-5(Aminoguanidine hydrochloride)
- 2228863-62-3(3-(5-bromo-2-fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine)
- 2137677-13-3(1-Piperazineethanol, 4-(5,6,7,8-tetrahydro-6-methylpyrido[4,3-c]pyridazin-3-yl)-)
- 896069-58-2((2Z)-6-hydroxy-7-(pyrrolidin-1-yl)methyl-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)
- 922081-63-8(N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide)
- 2171492-36-5(5F-Cumyl-P7aica)
- 2206265-13-4(Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate)